An In-depth Technical Guide on the Chemical Properties of 2-Phenyl-1,3-thiazole-4-carboxylic acid
An In-depth Technical Guide on the Chemical Properties of 2-Phenyl-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological activities, presenting the information in a clear and structured format to support research and development efforts.
Core Chemical and Physical Properties
Table 1: Physicochemical Properties of 2-Phenyl-1,3-thiazole-4-carboxylic acid
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₇NO₂S | [1][3] |
| Molecular Weight | 205.23 g/mol | [1][3] |
| IUPAC Name | 2-phenyl-1,3-thiazole-4-carboxylic acid | [1] |
| CAS Number | 7113-10-2 | [2][4] |
| Appearance | White to Off-White Solid | Based on related compounds[5] |
| Melting Point | 93-97 °C (decomposes) for 4-Phenyl-1,3-thiazole-2-carboxylic acid (isomer) | [5] |
| Boiling Point | Not available | Data not found in literature |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF; limited solubility in water. | General solubility of carboxylic acids |
| pKa | Estimated to be in the range of 3-5 | Typical range for carboxylic acids[6] |
| SMILES | OC(=O)C1=CSC(=N1)C1=CC=CC=C1 | [1] |
| InChIKey | IBUSLNJQKLZPNR-UHFFFAOYSA-N | [1][3] |
Spectroscopic Data
Detailed experimental spectra for 2-Phenyl-1,3-thiazole-4-carboxylic acid are not consistently published. However, based on the known chemical shifts and fragmentation patterns of its constituent functional groups, the following spectroscopic characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for 2-Phenyl-1,3-thiazole-4-carboxylic acid
| Spectroscopy | Predicted Peaks and Interpretation |
| ¹H NMR | - ~10-13 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).[7] - ~7.9-8.1 ppm (multiplet, 2H): Aromatic protons on the phenyl ring ortho to the thiazole.[8] - ~7.4-7.6 ppm (multiplet, 3H): Aromatic protons on the phenyl ring meta and para to the thiazole.[8] - ~8.3 ppm (singlet, 1H): Proton on the thiazole ring (C5-H). |
| ¹³C NMR | - ~165-175 ppm: Carboxylic acid carbonyl carbon (-COOH).[7][9] - ~160-170 ppm: Thiazole carbon C2 (attached to the phenyl group).[9] - ~140-150 ppm: Thiazole carbon C4 (attached to the carboxylic acid).[9] - ~125-135 ppm: Aromatic carbons of the phenyl ring.[9] - ~120-130 ppm: Thiazole carbon C5.[9] |
| IR Spectroscopy | - 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[10] - 1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[10] - ~1600, 1480 cm⁻¹: C=C stretching of the aromatic phenyl ring. - ~1300-1400 cm⁻¹: C-N stretching of the thiazole ring. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 205. - Major Fragments: Loss of -COOH (m/z = 160), loss of phenyl group (m/z = 128), and fragmentation of the thiazole ring.[11][12] |
Experimental Protocols
The synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid can be achieved through the well-established Hantzsch thiazole synthesis, followed by hydrolysis of the resulting ester.
Protocol: Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate via Hantzsch Thiazole Synthesis
This protocol describes the initial step of forming the thiazole ring with an ester functional group.
Materials:
-
Thiobenzamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve thiobenzamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate (1 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product, ethyl 2-phenyl-1,3-thiazole-4-carboxylate, will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry.
Protocol: Hydrolysis to 2-Phenyl-1,3-thiazole-4-carboxylic acid
Materials:
-
Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
-
Sodium hydroxide (or other suitable base)
-
Ethanol/Water mixture
-
Hydrochloric acid (or other suitable acid)
-
pH meter or pH paper
Procedure:
-
Suspend ethyl 2-phenyl-1,3-thiazole-4-carboxylate in an ethanol/water mixture.
-
Add an excess of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with hydrochloric acid.
-
The 2-Phenyl-1,3-thiazole-4-carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Biological Activity and Signaling Pathways
2-Phenyl-1,3-thiazole-4-carboxylic acid and its derivatives have garnered attention for their potential therapeutic applications, primarily as inhibitors of xanthine oxidase and as anticancer agents.
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[13] Overproduction of uric acid can lead to hyperuricemia and gout. Thiazole-based carboxylic acids, including 2-phenyl-1,3-thiazole-4-carboxylic acid, have been identified as potent inhibitors of xanthine oxidase. The carboxylic acid moiety is crucial for binding to the active site of the enzyme, often forming hydrogen bonds with key amino acid residues like arginine and serine, thereby blocking the substrate from binding.[14][15]
Anticancer Activity
Several studies have highlighted the potential of thiazole derivatives as anticancer agents.[16][17][18][19] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and interaction with DNA.[16] While the specific signaling pathways targeted by 2-Phenyl-1,3-thiazole-4-carboxylic acid are not yet fully elucidated, related compounds have been shown to target pathways such as the VEGFR-2 signaling cascade, which is crucial for angiogenesis in tumors.[20]
Conclusion
2-Phenyl-1,3-thiazole-4-carboxylic acid is a versatile heterocyclic compound with significant potential in the field of drug discovery. Its core structure is a validated scaffold for the development of potent enzyme inhibitors and anticancer agents. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological relevance, serving as a valuable resource for researchers and scientists in their ongoing investigations. Further research is warranted to fully elucidate its specific physical properties and detailed mechanisms of biological action.
References
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- 2. 2-Phenylthiazole-4-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 3. 2-PHENYL-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]
- 4. 2-PHENYL-1,3-THIAZOLE-4-CARBOXYLIC ACID | 7113-10-2 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 20. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
